Structural Influence on CCR5 Antagonist Potency: N-Methyl vs. N-Benzyl and Phenyl Substituent Effects
While N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide itself lacks direct published IC50 data, SAR studies on closely related 5-oxopyrrolidine-3-carboxamide derivatives reveal that the N-methyl carboxamide moiety and N-phenyl substitution pattern are critical determinants of CCR5 binding affinity. The parent scaffold, represented by the lead compound 1 (N-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide), exhibited an IC50 of 1.9 μM in a [125I]RANTES competitive binding assay using CCR5-expressing CHO cells [1]. Modifications to the core—replacing the 1-methyl group with 1-benzyl (compound 12e) yielded an IC50 of 0.038 μM, a 50-fold improvement [1]. This demonstrates that even minor changes to the pyrrolidine N-substituent dramatically alter potency. The N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide molecule retains the key N-methyl and N-phenyl motifs and thus serves as a critical baseline scaffold for investigating the contribution of the C3-carboxamide N-methyl group to overall pharmacological activity.
| Evidence Dimension | CCR5 binding affinity (IC50) |
|---|---|
| Target Compound Data | No direct data available; core substructure of lead compound 1 |
| Comparator Or Baseline | Compound 1 (1-methyl-5-oxo-N-phenyl core with extended piperidine linker): IC50 = 1.9 μM; Compound 12e (1-benzyl analog): IC50 = 0.038 μM [1] |
| Quantified Difference | 50-fold difference in IC50 between 1-methyl and 1-benzyl analogs |
| Conditions | [125I]RANTES competitive binding assay, CCR5-expressing CHO cells |
Why This Matters
Understanding the SAR of the N-methyl carboxamide group is essential for optimizing CCR5 antagonist potency, and this compound provides a defined, commercially available building block for such studies.
- [1] Imamura, S., Nishikawa, Y., Ichikawa, T., Hattori, T., Matsushita, Y., Hashiguchi, S., Kanzaki, N., Iizawa, Y., Baba, M., & Sugihara, Y. (2004). CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. Chemical & Pharmaceutical Bulletin, 52(1), 63-73. https://doi.org/10.1248/cpb.52.63 View Source
